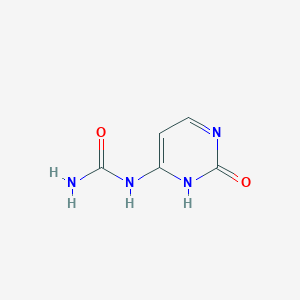

Ureidopyrimidone

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N4O2 |

|---|---|

Molecular Weight |

154.13 g/mol |

IUPAC Name |

(2-oxo-1H-pyrimidin-6-yl)urea |

InChI |

InChI=1S/C5H6N4O2/c6-4(10)8-3-1-2-7-5(11)9-3/h1-2H,(H4,6,7,8,9,10,11) |

InChI Key |

BNCPSJBACSAPHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)N=C1)NC(=O)N |

Origin of Product |

United States |

Molecular Design and Synthesis of Ureidopyrimidone Motifs

Synthetic Methodologies for Ureidopyrimidone Core Structures

The synthesis of the ureidopyrimidone core typically involves reactions that establish the pyrimidinone ring and incorporate the urea (B33335) functionality.

Conventional synthetic approaches to ureidopyrimidone derivatives often involve multi-step procedures. One common method involves the reaction of an isocyanate-bearing UPy motif with a hydroxyl-terminated polymer via dibutyltindilaurate (DBTDL) catalyzed urethane (B1682113) formation. researchgate.net Another strategy utilizes the reaction of a UPy-modified aminooxy unit with a peptide containing an N-terminal serine, followed by oxidation to a glyoxylic aldehyde, and subsequent oxime ligation. researchgate.net This modular approach allows for the convenient preparation of supramolecular bioconjugates. researchgate.net

The synthesis of UPy methacrylate (B99206) (UPyMA) monomer, a precursor for copolymerization, has been reported. This involves suspending an iso-UPy synthon in dry chloroform (B151607) with 2-hydroxyethyl methacrylate (HEMA) and DBTDL catalyst under a nitrogen atmosphere, followed by heating and precipitation. nih.gov

Scaling up the synthesis of ureidopyrimidone derivatives is essential for industrial and large-scale research applications, particularly for high-purity supramolecular polymers. Optimized reaction conditions are critical for achieving high yields and purity. For instance, the synthesis of ureidopyrimidinone-functionalized telechelic poly(ethylenebutylene) has been successfully scaled up to a 10 dm³ mini-plant scale, yielding 86% (803 g) of the supramolecular polymer. researchgate.net The functionalization efficiency was determined to be 99.8% of the available hydroxy end groups using 19F NMR analysis. researchgate.net

Purification techniques are integral to obtaining high-purity UPy derivatives. These can include precipitation, filtration, and chromatographic methods. For example, after the synthesis of UPy methacrylate, the product is typically precipitated, filtered, and washed with excess diethyl ether to obtain a white solid. nih.gov The ability to produce these polymers at scale with thorough characterization before coating medical devices offers improved quality control, batch-to-batch consistency, and reproducibility. nih.gov

Data on a scaled-up synthesis of ureidopyrimidinone functionalized poly(ethylenebutylene) is presented below:

| Batch | Fraction neo-alkyl OH | Total OH conversion (%) | Total fraction end groups | Virtual Mn ( g/mol ) |

| I | 0.208 | 89.2 | 0.288 | 28,500 |

| II | - | - | - | - |

| III | - | - | - | - |

| Note: Data for batches II and III were not explicitly provided in the search results, but the table structure implies their existence in the original source. researchgate.net |

Functionalization Strategies for Ureidopyrimidone Derivatives

Functionalization of the UPy core is key to imparting specific properties and enabling its integration into complex architectures.

Peripheral functional groups can be introduced to ureidopyrimidone units to enable diverse applications. For example, UPy units have been functionalized with two alcohol groups, which can then be coupled to a ditopic isocyanate pre-polymer to form supramolecular crosslinked polyurethanes. ugent.be Another approach involves synthesizing UPy-functionalized tetrazine (UPy-Tz) moieties, which can then be incorporated into supramolecular thermoplastic elastomer (TPE) materials. rsc.org These functional handles can be introduced at specific positions (e.g., R1 and R2) on the UPy units. ugent.be

The synthesis of ureidopyrimidinone methacrylate (UPyMA) allows for the incorporation of UPy as a side chain into copolymer backbones via controlled radical polymerization techniques like RAFT polymerization. nih.govacs.org This method enables the creation of well-defined polymers with varying UPy concentrations. nih.govacs.org

Ureidopyrimidone moieties are frequently conjugated to macromolecular scaffolds to create supramolecular polymers and biomaterials. This conjugation leverages the strong quadruple hydrogen bonding of UPy to form reversible networks, enhancing material properties. rsc.orgresearchgate.net Examples include UPy-functionalized polymers based on polycaprolactone (B3415563) and poly(ethylene glycol) for modular fibrous scaffolds. researchgate.netresearchgate.net These supramolecular biomaterials can be processed, for instance, by electrospinning. researchgate.netresearchgate.net

The conjugation of UPy to biologically active peptides allows for their integration into supramolecular UPy polymer matrices, which is particularly relevant for tissue engineering applications. researchgate.net Solid-phase based synthesis has been optimized for convergent synthesis of UPy-modified peptides, simplifying synthesis and purification. researchgate.net

Telechelic functionalization involves incorporating UPy units at the chain ends of polymers, leading to the formation of stable and long polymer chains through UPy dimerization. rsc.org This approach significantly improves the material properties, combining the mechanical strength of conventional macromolecules with the low melt viscosity of low molecular weight organic compounds. rsc.org

Methods for telechelic functionalization include:

Isocyanate Route: Isocyanate-bearing UPy motifs can be used to functionalize telechelic polymers. ugent.be

CDI Activation: Carbonyldiimidazole (CDI) can activate imidazolide, which is then added to a multi-topic amine-functional polymer, generating UPy units in situ at the polymer chain-ends. ugent.be

"Click" Reactions: Atom-transfer radical polymerization (ATRP) combined with "click" reactions (e.g., copper(I)-catalyzed azide-alkyne cycloaddition, CuAAC) allows for the synthesis of UPy-telechelic oligomers. UPy synthons with propargyl and azide (B81097) functionality can be clicked with complementary telechelic oligomers. acs.orguni-halle.de

Post-Polymerization Modification (PPM): General PPM reactions such as azide-alkyne reactions, activated esters, and cycloaddition reactions have also been employed to attach UPy to polymer chain-ends. ugent.be

For instance, poly(ethylenebutylene) has been functionalized with 2-ureido-4[1H]-pyrimidinone quadruple hydrogen-bonding groups via dibutyltindilaurate catalyzed urethane formation. researchgate.net Similarly, poly(ethylene-co-propylene) has been functionalized by attaching the UPy terminal group in two steps, involving isophorone (B1672270) diisocyanate (IPDI) and DBTDL catalyst. dtic.mil Poly(ethylene glycol) (PEG) has also been successfully end-group modified to yield telechelic PEG containing ureidopyrimidone moieties, enabling the formation of supramolecular networks via hydrogen bonds. uni-halle.de

The choice of linker and polymer type (e.g., poly(n-butyl acrylate), polystyrene, polybutadiene) can influence UPy hydrogen bonding and the resulting physical properties of the supramolecular polymers. acs.org

Supramolecular Interactions and Self Assembly of Ureidopyrimidone

Quadruple Hydrogen Bonding Network of Ureidopyrimidone

The defining characteristic of Ureidopyrimidone (UPy) is its ability to form a highly stable quadruple hydrogen bonding network. This self-complementary interaction involves four hydrogen bonds between two UPy units, leading to a strong dimerization constant, typically exceeding 10⁶ M⁻¹ in non-polar solvents like chloroform (B151607). ugent.bee3s-conferences.orgcolab.wsresearchgate.net This strong association is attributed to a precise arrangement of hydrogen bond donors (D) and acceptors (A) within the UPy motif. ugent.becolab.ws

Dimerization Mechanisms and Energetics of Ureidopyrimidone

The dimerization of UPy primarily occurs through a self-complementary quadruple hydrogen bonding array. In the solid state and in solution, UPy typically dimerizes via a donor-donor-acceptor-acceptor (DDAA) array of hydrogen bonding sites, often associated with the 4[1H]-pyrimidinone tautomer. colab.wsacs.orgrsc.org An intramolecular hydrogen bond within the UPy structure, specifically from the pyrimidine (B1678525) NH group to the urea (B33335) oxygen atom, plays a crucial role in preorganizing the molecules for efficient dimerization. colab.ws This preorganization contributes significantly to the high binding strength. ugent.be

The bond energy of the quadruple hydrogen bonds in UPy can reach approximately 160 kJ mol⁻¹, significantly higher than single (36 kJ mol⁻¹) or double (67 kJ mol⁻¹) hydrogen bonds. researchgate.net This high binding energy contributes to the remarkable stability of the UPy dimer. The dimerization constant (Kdim) for UPy in chloroform has been reported to be as high as 6 x 10⁷ M⁻¹, and even higher in toluene (B28343) (6 x 10⁸ M⁻¹), demonstrating its strong self-association. researchgate.net

Table 1: Representative Dimerization Constants of Ureidopyrimidone

| UPy Derivative | Solvent | Dimerization Constant (Kdim) | Reference |

|---|---|---|---|

| UPy (general) | Chloroform | > 10⁶ M⁻¹ ntu.edu.sg, 6 x 10⁷ M⁻¹ researchgate.net | ugent.beresearchgate.netntu.edu.sg |

| UPy (general) | Toluene | 6 x 10⁸ M⁻¹ researchgate.net | researchgate.net |

| 6-Methyl-2-butylureidopyrimidone | CHCl₃ | > 10⁶ M⁻¹ colab.ws | colab.ws |

Tautomerism and its Influence on Ureidopyrimidone Dimerization Stability

Ureidopyrimidone can exist in multiple tautomeric forms, and this tautomerism significantly influences its dimerization behavior and stability. ugent.bentu.edu.sgucl.ac.uk The most commonly discussed tautomers include 4[1H]-pyrimidinone, 6[1H]-pyrimidinone, and pyrimidin-4-ol. colab.wsntu.edu.sgresearchgate.net

4[1H]-pyrimidinone tautomer: This form typically leads to a DDAA (Donor-Donor-Acceptor-Acceptor) hydrogen bonding array, which is highly self-complementary and results in strong dimerization. ugent.becolab.wsacs.org

Pyrimidin-4-ol tautomer: This form can also dimerize via a DADA (Donor-Acceptor-Donor-Acceptor) array, exhibiting similarly high dimerization constants. ugent.becolab.ws In some derivatives, particularly those with electronegative 6-substituents (e.g., 6-nitrophenyl- and 6-trifluoromethyl-2-butylureidopyrimidone), the pyrimidin-4-ol form may predominate. colab.ws

6[1H]-pyrimidinone tautomer: This tautomer is generally considered non-dimerizing or less prone to dimerization through the quadruple hydrogen bonding motif, especially in polar solvents. colab.wsresearchgate.netresearchgate.net

The relative ratios of these tautomeric forms are influenced by factors such as the solvent environment, temperature, and the nature of substituents at the C-6 position of the pyrimidinone ring. colab.wsntu.edu.sgresearchgate.net For instance, electron-withdrawing groups at the C-6 position tend to favor the pyrimidin-4-ol tautomeric form, while alkyl/ether electron-donating groups favor the 4[1H]-pyrimidinone form in chloroform. ntu.edu.sg The presence of a pyridine (B92270) unit at the 6-position has been shown to control the tautomerism, leading to a single DDAA-AADD dimeric array. acs.org

Hierarchical Self-Assembly Pathways of Ureidopyrimidone

Beyond simple dimerization, Ureidopyrimidone units are capable of hierarchical self-assembly, leading to more complex supramolecular architectures. This process involves a stepwise increase in the structural complexity, starting from discrete UPy dimers and progressing to higher-order aggregates and supramolecular polymers. pnas.orgnih.govacs.org This hierarchical assembly is driven by a combination of the strong quadruple hydrogen bonding and additional non-covalent interactions. pnas.orgacs.orgresearchgate.net

Formation of One-Dimensional Stacks and Higher-Order Aggregates

The UPy dimers, formed through quadruple hydrogen bonding, can further self-assemble into one-dimensional (1D) stacks. acs.orgresearchgate.netnih.gov This stacking is often facilitated by lateral non-covalent interactions, such as additional hydrogen bonds (e.g., between urea functionalities or urethane (B1682113) groups) and π-π stacking interactions between the pyrimidinone rings. acs.orgresearchgate.netresearchgate.net

1D Stacks: UPy dimers substituted with an additional urea functionality have been shown to self-assemble into 1D stacks in various solvents. researchgate.netnih.gov In some cases, these stacks can be short (e.g., <10 units in CDCl₃), while in others, such as chiral UPy dimers in heptane, much larger helical stacks can form. researchgate.net The length of these aggregates can be influenced by the substituents attached to the urea functionality. researchgate.net

Higher-Order Aggregates and Nanofibers: The 1D stacks can further aggregate to form higher-order structures, including nanofibers. pnas.orgacs.org This process can involve secondary nucleation of multiple stacks, leading to the formation of bundles of single strands. pnas.orgacs.org For instance, UPy-urea polymers initiate aggregation with UPy dimerization, followed by lateral hydrogen bonding interactions to form bisurea units, which then stack and subsequently form nanofibers, likely via a secondary nucleation process. acs.org The formation of these aggregated crystalline domains is driven by the dense hydrogen bond cross-linking between bis-urea motifs. researchgate.net Transmission electron microscopy (TEM) studies have revealed the formation of long fibers, approximately 300 nm in diameter, which represent bundles of single strands of linear chains that aggregate into tightly packed nanoscale fibers. pnas.org

Table 3: Characteristics of UPy Aggregates

| Aggregate Type | Key Driving Forces | Observed Morphology | Relevant Techniques | Reference |

|---|---|---|---|---|

| Dimer | Quadruple H-bonding | Planar structure | NMR, X-ray crystallography | colab.wsresearchgate.net |

| 1D Stacks | Lateral H-bonding, π-π stacking | Short stacks, helical stacks | ¹H NMR, DOSY, CD | acs.orgresearchgate.netresearchgate.netnih.gov |

Supramolecular Polymerization Mechanisms (e.g., isodesmic, cooperative)

The self-assembly of UPy units into extended structures can follow different supramolecular polymerization mechanisms, primarily isodesmic or cooperative pathways. wiley-vch.dersc.orgrsc.orgwikipedia.org

Isodesmic Polymerization: In an isodesmic mechanism, the association constant for adding a monomer to a growing polymer chain is independent of the chain length. wiley-vch.dersc.orgwikipedia.orgfrontiersin.org This means that each addition step is energetically equivalent. For UPy systems, isodesmic polymerization has been observed in solution, where the length of the polymer chains gradually increases with monomer concentration or decreasing temperature. researchgate.netnih.govwiley-vch.dersc.org For example, UPy dimers substituted with an additional urea functionality self-assemble into 1D stacks following an isodesmic pathway in solvents like CDCl₃ and heptane. researchgate.netnih.gov

Cooperative Polymerization: Cooperative polymerization, also known as nucleation-elongation, involves a critical concentration or temperature below which polymerization does not significantly occur. wiley-vch.dersc.orgwikipedia.org Once these critical conditions are met, polymer growth is initiated and proceeds preferentially by adding monomers to existing chains, leading to a more abrupt increase in polymer length. wiley-vch.dersc.org While UPy-urea model compounds can exhibit isodesmic polymerization into stacks in solution, the mechanism can become cooperative in the bulk due to phase separation and the crystallization of long nanofibers. wiley-vch.de Cooperative effects, such as arrays of hydrogen bond donors and acceptors, are engineered to achieve high association constants across various solvents. acs.org

Interplay with Other Non-Covalent Interactions

Beyond its intrinsic quadruple hydrogen bonding, the supramolecular behavior of ureidopyrimidone is significantly influenced by its interplay with other non-covalent interactions. These synergistic forces, including π-π stacking, host-guest complexation, and metal-ligand coordination, allow for the construction of more complex and sophisticated supramolecular architectures with diverse functionalities.

π-π Stacking Interactions in Ureidopyrimidone Assemblies

π-π stacking interactions play a crucial role in the hierarchical self-assembly of ureidopyrimidone systems, often working in concert with hydrogen bonding to stabilize supramolecular structures. Ureido-pyrimidinone (UPy) dimers, formed via quadruple hydrogen bonding, can further aggregate into one-dimensional stacks through lateral non-covalent interactions, including supportive π-π interactions researchgate.net. This stacking behavior is particularly promoted when UPy groups are attached to building block chains via urethane or urea linkages, leading to the formation of crystalline domains researchgate.net.

Computational studies have indicated that in π-stacked quadruply hydrogen-bonded dimers of ureidopyrimidone, π-stacking can strengthen the hydrogen bonds by increasing charge transfer between the hydrogen-bonded partners oup.com. The strength of these π-π interactions can be influenced by structural modifications, such as the length of spacer units bridging UPy motifs sioc-journal.cn. For instance, in dioxyphenylene-bridged ditopic ureidopyrimidinone derivatives, the spacer length significantly impacts the strength of π-π interaction between the dioxyphenylene unit and the dimerized UPy motif in the cyclic monomer form sioc-journal.cn. A moderate spacer length was found to result in strong π-π interaction, affecting the critical polymerization concentration (CPC) sioc-journal.cn.

Table 1: Influence of Spacer Length on π-π Interaction and Critical Polymerization Concentration (CPC) in Dioxyphenylene-Bridged UPy Derivatives

| Derivative | Spacer Length | π-π Interaction Strength | Critical Polymerization Concentration (CPC) |

| M1 | Short | Weak | Small CPC value |

| M2 | Moderate | Strong | High CPC value (189 mmol·L⁻¹) sioc-journal.cn |

| M3 | Longest | Weak | Small CPC value |

This synergistic effect of hydrogen bonding and π-π stacking is analogous to the interactions observed in DNA, where both forces contribute to electron transfer and structural stability chemrxiv.org.

Host-Guest Complexation with Ureidopyrimidone Scaffolds

Ureidopyrimidone scaffolds can participate in host-guest complexation, leveraging their inherent hydrogen bonding capabilities to bind with suitable guest molecules. The formation of host-guest complexes with ureidopyrimidines has been investigated through techniques such as NMR titration, where changes in chemical shifts indicate intermolecular hydrogen bonding between the host and guest mdpi.com. The stability of such adducts is highly dependent on the acidity of the donor and the basicity of the acceptor atoms involved in hydrogen bonding mdpi.com.

Research has explored the complexation of ureidopyrimidine derivatives with various guests. For example, the host-guest complexation between dioxyphenylene-bridged ditopic ureidopyrimidinone derivatives (M1-M3) and the π-electron deficient bipyridinium-based cyclophane "blue-box" (CBPQT4+) has been studied sioc-journal.cnresearchgate.net. It was observed that only derivative M3, with the longest spacer, was capable of performing host-guest complexation, providing insights into the relationship between molecular structure and supramolecular polymerization sioc-journal.cn. This demonstrates how the design of the UPy scaffold can be tailored to achieve specific host-guest binding behaviors.

Metal-Ligand Coordination in Ureidopyrimidone Systems

The integration of metal-ligand coordination with ureidopyrimidone motifs offers a powerful strategy for constructing hierarchical supramolecular materials with enhanced properties and tunable topologies. This approach combines the predictable formation of metal-ligand bonds, which provide directional control, with the robust quadruple hydrogen bonding of UPy units pnas.orgacs.org.

In such hybrid systems, metal-ligand coordination can act as a primary driving force for self-assembly, while UPy interactions provide additional crosslinking or structural integrity. For instance, polymers bearing both a metal-coordinating ligand (e.g., terpyridine) and a hydrogen-bonding UPy unit at their chain ends have been synthesized acs.org. The addition of metal ions, such as iron(II) ions, to these systems can lead to the formation of high molecular weight supramolecular polymers, exhibiting novel properties due to the combined non-covalent interactions acs.org.

Another example involves combining coordination-driven self-assembly with UPy hydrogen bonding to create supramolecular polymers with tunable topologies pnas.org. By selecting different metal acceptor precursors, it is possible to generate diverse structures, ranging from one-dimensional chains comprising linked metalla-rhomboids to two-dimensional cross-linked hexagonal networks pnas.org. The reversibility of both metal-ligand coordination and UPy dimerization allows these materials to reform their structures even after mechanical stress, contributing to their dynamic and self-healing properties pnas.orgugent.be. The presence of rigid metallacyclic cores, such as platinum(II)-pyridyl bonds, can preorient pendant UPy groups, leading to efficient polymerization and improved material properties pnas.orgacs.org.

Table 2: Examples of Metal-Ligand Coordination in Ureidopyrimidone Systems

| Metal Ion/Complex | Ligand/Scaffold Type | Supramolecular Architecture Formed | Key Outcome/Property |

| Iron(II) ions | Terpyridine-UPy polymers | High molecular weight polymers | Novel properties from combined non-covalent interactions acs.org |

| Platinum(II) | UPy-functionalized dipyridyl | Metalla-rhomboids, hexagonal networks | Hierarchical supramolecular polymerization with tunable topologies; enhanced material properties due to structural rigidity and efficient polymerization pnas.org |

| Fe³⁺ ions | UPy-DOPA (catechol groups) | Physically crosslinked polymers | Enhanced stiffness and toughness in bioinspired polyurethanes ugent.be |

The interplay between metal-ligand coordination and UPy hydrogen bonding highlights a sophisticated approach to designing advanced supramolecular materials with tailored structural and functional characteristics.

Ureidopyrimidone in Advanced Supramolecular Materials

Ureidopyrimidone-Based Supramolecular Polymers and Networks

The incorporation of UPy motifs into polymeric precursors has led to a diverse array of hydrogen-bonded materials, ranging from artificial arteries to reversible adhesives ugent.be. These supramolecular polymers and networks are characterized by their dynamic nature, where the physical crosslinks formed by UPy dimerization can reversibly associate and dissociate, influencing the material's mechanical and rheological behavior ugent.benih.gov.

Design Principles for Ureidopyrimidone-Containing Polymeric Architectures

The design of UPy-containing polymeric architectures primarily revolves around the strategic placement of the UPy units within the polymer structure: in the main-chain, in the side-chains, or at the chain-ends ugent.beugent.be.

UPy in the Main-Chain: This approach involves incorporating UPy motifs directly into the polymer backbone, often through polycondensation reactions. For instance, UPy segments can be introduced into polyurethane structures by reacting UPy-functionalized macromonomers with polymeric diol precursors ugent.be. This design can lead to materials with enhanced mechanical strength, toughness, and extensibility due to the increased hydrogen bond density and physical inter-chain crosslinking provided by the UPy units ugent.be.

UPy in the Side-Chains: UPy units can be attached as pendant groups to the polymer backbone. This strategy often utilizes click chemistry, such as UV-initiated thiol-ene reactions, to functionalize polymers like polybutadiene (B167195) with UPy motifs acs.org. The choice of alkyl side chain on the UPy unit can significantly influence solubility and compatibility with the polymer matrix, potentially preventing stacking of UPy dimers and affecting the material's properties acs.orgrsc.org.

UPy at the Chain-Ends: Telechelic polymers, which have UPy units at their chain ends, can self-assemble through UPy dimerization, forming transient networks. This design is particularly effective for creating supramolecular thermoplastic elastomers acs.org.

The self-assembly of UPy units into distinct nano-fibers can be explained by the π–π interaction of the conjugated UPy structure and lateral hydrogen bonding formed between urethane (B1682113) groups nih.gov. The aggregation behavior, including the rate of fiber formation, is critically dependent on the substituent at the five- and six-positions of the UPy unit acs.org.

Rheological Behavior and Network Dynamics of Ureidopyrimidone Materials

The rheological behavior of UPy-based materials is directly influenced by the dynamic nature of the quadruple hydrogen bonds, which act as reversible physical crosslinks nih.govreading.ac.uk. These materials often exhibit viscoelastic properties characteristic of transient polymer networks.

Viscoelastic Transition: At lower frequencies, a sharp viscoelastic transition towards the terminal regime is observed. A plateau in the storage modulus (G') at low frequencies indicates the presence of reversible association of the quadruple hydrogen bonding units, or small clusters of hydrogen-bonded units acting as hard domains and physical crosslinks nih.govrsc.org.

Crosslink Density: Increasing the crosslink density by incorporating more UPy units leads to a more stable network. For example, poly(methyl acrylate) (PMA) functionalized with 5% UPy may show frequency dependence without a clear plateau in G', while PMA with 10% or 15% UPy clearly develops a plateau value in G' at specific frequency ranges (e.g., between 0.3 and 6 rad s^-1 at 60 °C) rsc.org.

Stress Relaxation: The dynamics and stress relaxation in UPy-based supramolecular networks are often dominated by a "partner exchange mechanism," where UPy stickers exchange their associated partners through association and dissociation of sticker clusters reading.ac.uk. The characteristic time for these exchange events can be significantly longer than the average lifetime of individual reversible bonds reading.ac.uk. This dynamic exchange allows for stress dissipation and self-adaptability in the UPy-crosslinked networks rsc.org.

Temperature Influence: The association/dissociation dynamics of UPy bonds are temperature-dependent. At elevated temperatures, UPy dimers can dissociate, influencing the network's viscoelastic properties and enabling reprocessability aip.org.

Table 1: Rheological Behavior of UPy-Functionalized Poly(methyl acrylate) (PMA) Networks

| UPy Content (%) | Storage Modulus Plateau (G') at 60°C (rad s^-1) | Network Stability |

| 5 | Absent (frequency dependent) | Less stable |

| 10 | Present (0.3 - 6) | More stable |

| 15 | Present (0.3 - 6) | More stable |

Data derived from rsc.org.

Dynamic Crosslinking Strategies via Ureidopyrimidone Interactions

UPy units enable dynamic crosslinking through their self-complementary quadruple hydrogen bonding, offering a mechanism for reversible network formation acs.orgespublisher.com. This reversibility is crucial for materials with properties such as self-healing and reprocessability.

Self-Healing: The ability of UPy dimers to dissociate and re-associate allows for the repair of damaged areas in the material. For instance, UPy-functionalized poly(ε-caprolactone)s can form dual dynamic supramolecular networks where quadruple hydrogen bonds contribute to self-healing researchgate.net.

Reprocessability: The dynamic nature of UPy crosslinks allows UPy-containing polymers to be reprocessed multiple times, a significant advantage over covalently crosslinked thermosets ugent.be. This is often achieved by applying heat, which facilitates the dissociation of UPy dimers, allowing the material to flow and be reshaped aip.orgespublisher.com.

Tunable Mechanical Properties: By controlling the density of UPy units, the degree of crosslinking, and thus the mechanical properties, can be precisely tuned rsc.orgespublisher.com. For example, increasing the UPy content in polyacrylates leads to a clear increase in tensile strength and a decreased elongation at break rsc.org.

Table 2: Mechanical Properties of UPy-Functionalized Polyacrylates (PBA-U) at Room Temperature

| UPy Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |

| 9 | Increased | Decreased |

| 14 | Further Increased | Further Decreased |

Data derived from rsc.org.

Stimuli-Responsive Ureidopyrimidone-Based Materials

The reversible nature of UPy hydrogen bonds makes UPy-containing materials inherently stimuli-responsive, allowing their properties to be modulated by external cues such as temperature and pH ugent.beugent.bersc.org.

Thermo-Responsiveness and Reversibility

UPy-based materials exhibit thermo-responsiveness due to the temperature-dependent dissociation and re-association of the quadruple hydrogen bonds rsc.orgnih.gov.

Dissociation and Reassociation: At elevated temperatures, the thermal energy can overcome the strength of the UPy hydrogen bonds, leading to their dissociation and a decrease in the material's viscosity or modulus. Upon cooling, the UPy units re-associate, and the material recovers its original properties rsc.orgnih.gov. This reversible transition is key to applications such as shape memory polymers and self-healing materials rsc.orgrsc.org.

Shape Memory Behavior: UPy-functionalized polyethylenes have demonstrated significant shape memory properties, attributed to the formation of physically crosslinked networks via UPy dimerization. The UPy crosslinks act as "fixation points" for temporary shapes, which can be recovered upon heating above the dissociation temperature of the UPy dimers rsc.org.

Hydrogel Properties: In hydrogels, the introduction of a high-density UPy system allows for varied degrees of dissociation under different temperature conditions, providing multiple windows for programming different temporary shapes in triple-shape memory hydrogels rsc.orgresearchgate.net.

pH-Responsiveness

The UPy motif itself can undergo tautomeric and association equilibria in solution ugent.be. Furthermore, by incorporating pH-sensitive moieties alongside UPy, the self-assembly and material properties can be made pH-responsive.

Enolate Formation: At basic pH, the UPy ring can undergo enolate formation, which can affect its dimerization and thus the assembly behavior of the supramolecular polymer acs.org.

Morphological Transitions: UPy-based aspartic acid derivatives, for example, exhibit pH-responsive self-assembling behavior in aqueous solutions due to the aspartic acid moieties rsc.orgresearchgate.net. These aggregates can be repeatedly transformed between different morphologies (e.g., nanowires and nanosheets) by changing the pH rsc.org.

Hydrophobic-Hydrophilic Balance: The length of alkyl spacers within UPy monomer structures can significantly affect pH responsiveness. For instance, UPy derivatives with shorter alkyl spacers (e.g., 10 methylene (B1212753) units or fewer) show clear morphological transitions upon pH changes, while those with longer spacers (e.g., 12 methylene units) may form assemblies of similar polarity across different pH values acs.org. This indicates a hydrophobic-hydrophilic threshold influencing pH-dependent assembly acs.org.

Drug Delivery Systems: The pH-responsive behavior of UPy-containing hydrogels allows for potential applications in controlled drug delivery, where changes in pH can trigger the release of encapsulated substances researchgate.netwikipedia.org.

Table 3: pH-Responsiveness of UPy Monomers with Varying Alkyl Spacer Lengths

| Alkyl Spacer Length (Methylene Units) | pH 3.0 (Assembly Polarity) | pH 7.0 (Assembly Polarity) | pH 12 (Assembly Polarity) | Morphological Transitions |

| 6 | Analogous | Analogous | Disassembly | Clear |

| 8 | Analogous | Analogous | Disassembly | Clear |

| 10 | Analogous | Analogous | Disassembly | Clear |

| 12 | Similar | Similar | Similar | No significant difference |

Data derived from acs.org.

Functional Materials Applications Based on Ureidopyrimidone (Academic Research Focus)

Shape Memory Materials

Ureidopyrimidinone (UPy) moieties play a significant role in the development of shape memory polymers (SMPs), a class of smart materials capable of changing shape in response to external stimuli. The strong hydrogen bonding interactions of UPy facilitate the creation of temporary networks that can fix a deformed shape, which can then be recovered upon exposure to a specific trigger, typically temperature.

Research has demonstrated the effectiveness of UPy in imparting strain fixing capabilities to covalently cross-linked butyl acrylate (B77674) elastomers researchgate.net. Even with a low concentration of UPy groups (2%), these lightly cross-linked networks have achieved high strain fixing levels of up to 90% researchgate.net.

Furthermore, UPy has been instrumental in the synthesis of triple shape memory polymers (TSMPs). These advanced SMPs can fix two metastable shapes in addition to their permanent shape. A novel TSMP system has been developed by combining permanent covalent cross-links with supramolecular hydrogen bonding cross-links, synthesized via a one-pot method capes.gov.br. Specific monomers like ureidopyrimidinone methacrylate (B99206) and ureidopyrimidinone acrylate are copolymerized with various alkyl acrylates and bisphenol A ethoxylate diacrylate to achieve these properties capes.gov.br. This approach offers broad and independent control over critical material parameters such as glass transition temperature (Tg) and cross-link density capes.gov.br. For instance, the Tg can be tuned from 0 to 60 °C by varying the concentration of hydrogen bonding moieties from 0 to 40 wt% and the diacrylate concentration from 0 to 30 wt% capes.gov.br. The toughness of these materials has been observed to range from 0.06 to 0.14 MPa, with a peak near 20 wt% of the supramolecular cross-linker capes.gov.br.

Beyond synthetic polymers, UPy groups have also been incorporated into biomass-derived materials. For example, the introduction of UPy groups into cellulose (B213188) acetate (B1210297) (CA) derivatives, alongside semicrystalline poly(δ-valerolactone) (PVL) side chains, significantly enhanced their stretchability nih.gov. These modified polymers successfully exhibited both shape memory ability and self-healing properties, demonstrating a self-healing efficiency of 58.3% nih.gov.

Table 1: Representative Shape Memory Polymer Properties with UPy

| Material System | UPy Concentration (wt%) | Diacrylate Concentration (wt%) | Glass Transition Temperature (Tg) Range (°C) | Toughness (MPa) | Strain Fixing Level (%) | Self-Healing Efficiency (%) |

| Butyl Acrylate Elastomer | 2% | N/A | N/A | N/A | 90% researchgate.net | N/A |

| (Meth)acrylate Copolymers | 0-40% | 0-30% | 0-60 capes.gov.br | 0.06-0.14 capes.gov.br | N/A | N/A |

| Cellulose Acetate Derivatives | N/A | N/A | N/A | N/A | N/A | 58.3 nih.gov |

Adhesives and Coatings

Ureidopyrimidinone (UPy) has been extensively investigated for its utility in developing advanced adhesives and coatings, primarily leveraging its strong and reversible quadruple hydrogen bonding capabilities. The self-complementary nature of UPy allows it to function effectively as a supramolecular anchoring unit.

UPy exhibits a remarkably strong association constant (Kdim) of 6 × 10^8 M^-1 in chloroform (B151607), underscoring its potential as a robust adhesive motif nih.gov. When incorporated into side-chain polymers, such as methacrylate copolymers, an increase in UPy concentration leads to enhanced stiffness and peel strength nih.gov.

Innovative supramolecular nanocomposite adhesive coatings have been developed by harnessing UPy-assisted interactions encyclopedia.pub. These coatings, formed by the assembly of siloxane-modified gold nanorods and siloxane-derived crosslinkers, demonstrate rapid preparation, strong adhesion, and high stiffness encyclopedia.pub. A notable feature of these nanocomposite coatings is their rapid disinfection capability, achieving over 99.9% effectiveness against various multi-drug-resistant bacteria within just 6 seconds of near-infrared (NIR) irradiation encyclopedia.pub.

Furthermore, UPy serves as a supramolecular self-assembling motif to provide a flexible backbone in the design of adhesive hydrogels through its quadruple hydrogen bonding mdpi.com. The dynamic nature of Fe3+-catechol coordination, combined with the flexible H-bonding capacity of UPy units, endows these hydrogels with self-healing properties mdpi.com. This self-healing process can be further accelerated by NIR irradiation mdpi.com. The inherent reversibility of supramolecular interactions also contributes to the stimuli-responsive nature of these adhesives mdpi.com. Additionally, appending siloxane moieties with UPy has been shown to provide oil resistance to adhesive coatings mdpi.com.

Table 2: Performance Characteristics of UPy-Based Adhesives and Coatings

| Material System | Key Property | Performance Metric | Notes |

| UPy in Chloroform | Association Constant (Kdim) | 6 × 10^8 M^-1 nih.gov | Indicates strong dimerization. |

| Methacrylate Copolymers | Stiffness & Peel Strength | Increases with UPy concentration nih.gov | Enhanced mechanical properties. |

| Supramolecular Nanocomposite Adhesive | Disinfection Effectiveness | >99.9% against multi-drug-resistant bacteria encyclopedia.pub | Achieved within 6 seconds of NIR irradiation. |

| UPy-Fe3+-Catechol Hydrogels | Self-Healing | Present, accelerated by NIR mdpi.com | Dynamic and reversible bonding. |

| Siloxane-UPy Coatings | Oil Resistance | Present mdpi.com | Enhanced durability. |

Antifouling Surfaces

Ureidopyrimidinone (UPy) has been effectively utilized in the development of antifouling surfaces, addressing the critical challenge of preventing unwanted material accumulation, such as protein adsorption and cell adhesion, on various substrates. This application is particularly relevant for biomedical devices and marine coatings.

UPy's self-complementary hydrogen bonding enables its use in functionalizing phosphorylcholine (B1220837) polymers, leading to the creation of effective antifouling coatings nih.govnih.gov. Specifically, copolymers of ureidopyrimidinone methacrylate (UPyMA) and 2-methacryloyloxyethyl phosphorylcholine (MPC), when coated onto UPy elastomers, demonstrate improved hydrophilicity, reduced protein absorption, and decreased cell adhesion nih.govnih.gov. A key finding is that the antifouling properties of these MPC-UPy copolymers are enhanced and exhibit longer durability with increasing UPy mol % nih.govnih.gov. This allows for spatio-temporal control over the bioantifouling nature, as the longevity of the coating directly correlates with its UPy composition nih.govnih.gov. These UPy-containing antifouling coatings have been shown to be non-toxic and biocompatible, highlighting their potential for use in biomaterials nih.govnih.gov.

The use of supramolecular interactions, such as those provided by UPy, offers a conceptually simpler and more scalable method for anchoring antifouling coatings compared to traditional covalent grafting techniques nih.govnih.govacs.org. This non-covalent approach facilitates specific molecular recognition at interfaces and allows for tunable longevity of the coating based on its supramolecular composition nih.govnih.govacs.org.

Further advancements include grafting zwitterionic poly(sulfobetaine methacrylate) (SBMA) from UPy-based materials researchgate.net. The resulting sulfobetaine (B10348) content and the corresponding antifouling properties are dependent on both the macroinitiator additive concentration and the polymerization time researchgate.net. Similarly, UPy-functionalized poly(ethylene glycol) (UPyPEG) additives, when formulated with UPy-modified polycaprolactone (B3415563) into thin films, have demonstrated anti-fouling properties by increasing surface hydrophilicity and reducing both cell adhesion and protein adsorption researchgate.net.

Table 3: Antifouling Performance of UPy-Functionalized Coatings

| Coating System | UPy Composition | Hydrophilicity | Protein Absorption | Cell Adhesion | Coating Longevity | Biocompatibility |

| MPC-UPy Copolymers | Increased UPy mol % | Enhanced nih.govnih.gov | Decreased nih.govnih.gov | Decreased nih.govnih.gov | Increased nih.govnih.gov | Non-toxic nih.govnih.gov |

| UPy-PCL with UPyPEG Additives | Present | Increased researchgate.net | Reduced researchgate.net | Reduced researchgate.net | N/A | N/A |

| UPy-based materials with grafted SBMA | Dependent on macroinitiator conc. and polymerization time | N/A | Reduced researchgate.net | Reduced researchgate.net | N/A | N/A |

Electro- and Photoactive Supramolecular Assemblies

Ureidopyrimidinone (UPy) units are instrumental in constructing electro- and photoactive supramolecular assemblies, leveraging their strong hydrogen bonding motifs to create dynamic and responsive systems. The UPy system, initially introduced by Meijer, is known for its ability to form self-complementary quadruple hydrogen bond arrays (AADD or ADAD), which readily dimerize in relatively non-polar organic solvents researchgate.net.

In the realm of electroactive materials, the integration of electroactive substituents, such as ferrocene, with UPy units enables the creation of redox-responsive supramolecular systems researchgate.net. The strength of the intermolecular interactions within these assemblies can be perturbed by electrochemical signals. Studies involving ferrocene-containing UPy (UPy(Fc)) have revealed a square scheme type mechanism in methylene chloride researchgate.net. Upon oxidation of UPy(Fc) to UPy(Fc+), the dimer appears to dissociate, suggesting the formation of a monomeric species at lower concentrations researchgate.net. This demonstrates a mechanism for controlling supramolecular polymerization through electrochemical redox reactions researchgate.net.

Beyond discrete assemblies, UPy has been incorporated into conductive hydrogels. For example, the difunctionalization of gelatin with ureidopyrimidinone/tyramine (UPy/Tyr) provides abundant dynamic physical interactions and stable covalent cross-linking nih.gov. When combined with Tyr-doped poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) as a conductive filler, this system forms a hydrogel with improved conductivity, high stretchability, rapid self-healing, and excellent tissue adhesion nih.gov. Furthermore, this conductive hydrogel exhibits multistimuli-responsive conductivity, reacting to changes in temperature and urea (B33335) concentration nih.gov.

For photoactive supramolecular assemblies, UPy quadruple hydrogen-bonding patterns have been used to functionalize photochromic dithienylethenes (DTEs) researchgate.net. These UPy-DTE conjugates form light-responsive self-assembling systems researchgate.net. Interestingly, supramolecular assemblies are predominantly observed for the closed-form (CF) DTE isomer, while the open-form (OF) species tend to exist as smaller oligomers researchgate.net. The supramolecular assembly has been shown to influence the photochemical response, with small oligomers affecting the photocyclization process researchgate.net. Additionally, UPy motifs coupled with oligo(p-phenylenevinylene) derivatives are recognized for their utility in supramolecular electronics, highlighting the potential for UPy-based materials in optoelectronic applications nih.gov.

Table 4: Characteristics of Electro- and Photoactive UPy Assemblies

| System Type | UPy Integration | Responsive Element | Observed Response/Property | Notes |

| Electroactive | Ferrocene-UPy (UPy(Fc)) | Ferrocene | Redox-responsive dimerization/dissociation researchgate.net | Square scheme mechanism in methylene chloride. |

| Conductive Hydrogel | UPy/Tyr-functionalized Gelatin + PEDOT:PSS | Temperature, Urea | Improved conductivity, multistimuli-responsive conductivity nih.gov | High stretchability, rapid self-healing, excellent tissue adhesion. |

| Photoactive | UPy-functionalized Dithienylethenes (DTEs) | Light | Formation of supramolecular assemblies for closed-form isomer researchgate.net | Small oligomers affect photocyclization. |

| Supramolecular Electronics | UPy + Oligo(p-phenylenevinylene) | N/A | Useful for supramolecular electronics nih.gov | Potential in optoelectronic applications. |

Hydrogel Systems and Biomaterials Design

Ureidopyrimidinone (UPy) motifs are extensively employed in the design of hydrogel systems and biomaterials, leveraging their dynamic and reversible hydrogen bonding to create materials with tunable properties suitable for diverse biological applications. These UPy-based materials are highly versatile, capable of being designed into polymer coatings, self-healing polymers, hydrogels, and elastomers researchgate.net.

UPy-functionalized poly(ethylene glycol) (UPy-hydrogels) have emerged as promising injectable platforms for the sustained delivery of therapeutics, such as extracellular vesicles (EVs) uu.nlnih.gov. These hydrogels exhibit a unique solution-to-gel transition upon shifting from high to neutral pH, enabling immediate gelation upon administration into physiological systems uu.nlnih.gov. Studies have demonstrated that UPy-hydrogels provide sustained EV release over a period of 4 days, with the crucial finding that the released EVs retain their functional capacity uu.nlnih.gov. In vivo, UPy-hydrogels significantly enhance local EV retention, with EVs remaining detectable within the hydrogel for at least 3 days, in contrast to rapid internalization by surrounding tissues when EVs are administered without the hydrogel uu.nlnih.gov. Beyond EVs, UPy-hydrogels have also been investigated for the controlled release of other bioactive molecules, including growth factors and microRNAs uu.nl.

The self-healing properties of UPy-functionalized PEG hydrogels, coupled with their shear-thinning behavior, enable fast, precise, and local drug release encyclopedia.pub. The mechanical properties of UPy supramolecular networks, such as stiffness and stress relaxation, are critical for cellular spreading and can be precisely tuned through monomer design or formulation strategies acs.org. Research has shown that varying the length of the alkyl spacer within the UPy monomer structure can modulate supramolecular polymerization and cellular response in aqueous environments acs.org. Specifically, monomers with 6 and 8 methylene units form dynamic elongated structures, while those with 10 and 12 units yield robust and stable bundled fibers acs.org. In the gel state, a physical cross-linker is typically required for hydrogel formation acs.org. Gels formed from monomers with 8 and 10 methylene units exhibit optimal mechanical properties that promote the spreading of human normal dermal fibroblasts in both 2D and 3D cultures acs.org.

Biocompatibility is a key consideration for biomaterials. Studies have consistently shown that UPy-based neat polymers, as well as processed forms like electrospun meshes or radiopaque threads, exhibit no cytotoxic effects on cells researchgate.neteuropa.eu. Furthermore, bioactive UPy-polymers have been demonstrated to induce bioactivity both in vitro and in vivo, leading to a less pro-inflammatory host response europa.eu.

UPy-functionalized gelatin hydrogels provide a combination of dynamic physical interactions and stable covalent cross-linking, resulting in materials with improved conductivity, high stretchability, rapid self-healing, and excellent tissue adhesion nih.gov. In another innovative application, iron oxide nanoparticles (IONs) coated with supramolecular UPy have been explored as drug carriers for antimicrobial peptides (AMPs), such as Lasioglossin III (LL) mdpi.com. These UPy-coated IONs can bind UPy-functionalized LL with high efficiency (99%), leading to an increase in antimicrobial activity against E. coli and improved cytocompatibility for human kidney cells mdpi.com.

Table 5: Applications and Properties of UPy-Based Hydrogels and Biomaterials

| Material System | Application/Function | Key Properties | Performance/Findings |

| UPy-PEG Hydrogels | Injectable drug delivery (EVs) | Solution-to-gel transition, sustained release, EV retention | Sustained EV release over 4 days; EVs retain functional capacity; enhanced local EV retention in vivo uu.nlnih.gov. |

| UPy-PEG Hydrogels | Drug release, self-healing | Shear-thinning, local drug release | Fast, precise, local drug release encyclopedia.pub. |

| UPy Monomer Hydrogels | Tunable mechanical properties, cell spreading | Alkyl spacer length affects structure and dynamics | Monomers with 8 and 10 methylene units promote fibroblast spreading acs.org. |

| UPy-based Polymers | General biomaterials | Biocompatibility, bioactivity | No cytotoxic effects; induce bioactivity in vitro and in vivo researchgate.neteuropa.eu. |

| UPy/Tyr-Gelatin Hydrogels | Conductive biomaterials | Conductivity, stretchability, self-healing, tissue adhesion | Improved conductivity, rapid self-healing, excellent tissue adhesion nih.gov. |

| UPy-coated Iron Oxide Nanoparticles | Antimicrobial peptide delivery | High drug loading, enhanced antimicrobial activity, improved cytocompatibility | 99% binding efficiency of UPy-LL; increased activity against E. coli; improved cytocompatibility for HK-2 cells mdpi.com. |

Characterization Techniques for Ureidopyrimidone Systems

Spectroscopic Methods

Spectroscopic techniques are fundamental in probing the chemical structure and intermolecular interactions within Ureidopyrimidone systems. iipseries.orgnih.gov These methods provide critical insights into the hydrogen-bonding arrays that govern the self-assembly process. uvic.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of UPy systems in both solution and the solid state. tue.nlnih.govnih.gov It provides detailed information on the tautomeric forms, hydrogen-bond arrangement, and molecular mobility. acs.org

In solution, ¹H NMR is used to study the dimerization of UPy units. The chemical shifts of the protons involved in hydrogen bonding are particularly sensitive to the formation of the DDAA (Donor-Donor-Acceptor-Acceptor) array. For instance, the ureido protons typically show a significant downfield shift upon dimerization due to their involvement in strong hydrogen bonds. Variable temperature NMR experiments can be used to study the thermodynamics of the dimerization process and the stability of the resulting assemblies. acs.org

Solid-state NMR (ssNMR) provides unparalleled insight into the structure of UPy-based materials in their solid form, where solution techniques are not applicable. nih.gov High-resolution ¹H and ¹⁵N ssNMR experiments have been conducted on UPy model compounds to study their thermal stability and hydrogen-bonding patterns. nih.gov One particularly powerful technique is ¹H double-quantum (DQ) magic-angle spinning (MAS) NMR spectroscopy. rsc.orgtue.nlresearchgate.net This method allows for the measurement of proton-proton distances within the quadruple hydrogen-bond array, providing precise structural details of the dimeric unit. rsc.orgtue.nl Studies have used this technique to investigate dimerized model compounds and supramolecular polymers, even elucidating thermally induced irreversible tautomeric rearrangements in the bulk material. rsc.orgtue.nl

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Ureidopyrimidone Protons

| Proton Environment | Typical Chemical Shift (ppm) in CDCl₃ | State |

| N-H (Urea) | ~8.5 - 10.5 | Dimer |

| N-H (Pyrimidine) | ~11.5 - 13.5 | Dimer |

| C-H (Pyrimidine) | ~5.8 | Monomer/Dimer |

Note: Chemical shifts are highly dependent on solvent, concentration, and temperature.

Fourier Transform Infrared (FTIR) spectroscopy is a highly effective technique for studying the hydrogen-bonding interactions that are central to UPy chemistry. tue.nlnih.govresearchgate.net The vibrational frequencies of the functional groups involved in the quadruple hydrogen bond, specifically the N-H and C=O stretching modes, are sensitive to their local environment. nih.govrsc.orgkpfu.ru

When UPy units dimerize, the formation of hydrogen bonds leads to a noticeable shift in the IR absorption bands. The stretching vibration of the C=O group in the pyrimidinone ring, which acts as a hydrogen bond acceptor, typically shifts to a lower wavenumber (red shift) upon dimerization. Similarly, the N-H stretching vibrations of the urea (B33335) and pyrimidinone groups, acting as hydrogen bond donors, also shift to lower frequencies and often become broader. researchgate.net Temperature-dependent FTIR studies can be employed to monitor the association and dissociation of UPy dimers, providing insights into the thermal stability of the supramolecular assembly. nih.gov

In studies of UPy-based supramolecular polymers, FTIR is used to confirm the presence of the hydrogen-bonded network. For example, in UPy-functionalized polymers, the appearance of bands characteristic of the dimerized UPy motif is a clear indicator of successful supramolecular polymerization. acs.org The technique has been used to analyze the degree of hydrogen bonding in various UPy-containing systems, from nanocomposites to hydrogels. researchgate.net

Table 2: Typical FTIR Stretching Frequencies for Ureidopyrimidone Moieties

| Vibrational Mode | Frequency Range (cm⁻¹) - Monomer | Frequency Range (cm⁻¹) - Dimer |

| N-H Stretch (free) | ~3400 - 3200 | - |

| N-H Stretch (H-bonded) | - | ~3200 - 3000 |

| C=O Stretch (Urea) | ~1700 | ~1660 |

| C=O Stretch (Pyrimidinone) | ~1680 | ~1640 |

Circular Dichroism (CD) spectroscopy is a specialized technique used to investigate the chiral properties of molecules. researchgate.net When chiral functional groups are incorporated into UPy derivatives, CD spectroscopy can be used to study the formation of helical or other ordered chiral supramolecular structures. nih.govnih.gov

The dimerization of chiral UPy molecules can lead to significant changes in their chiroptical properties. nih.gov The formation of a well-defined, hydrogen-bonded structure can induce or amplify a CD signal, often observed as a Cotton effect at the absorption band of the pyrimidinone unit. nih.gov This phenomenon allows CD spectroscopy to be used as a sensitive probe for the self-assembly process. nih.gov

Studies have shown that in certain solvents, chiral bifunctional UPy compounds can form mixed polymeric aggregates with a helical architecture, which can be detected by CD spectroscopy. nih.gov The intensity of the CD signal can be influenced by factors that affect the dimerization equilibrium, such as temperature and solvent composition. The loss of the Cotton effect upon heating, for example, indicates the disassembly of the ordered chiral aggregates. nih.gov This makes CD a valuable tool for studying stimuli-responsive chiroptical behavior in UPy systems. nih.gov

Scattering Techniques

Scattering techniques are employed to analyze the larger-scale structure and morphology of Ureidopyrimidone assemblies, providing information on the size, shape, and arrangement of supramolecular polymers and aggregates.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the nanoscale structure of materials, making it ideal for studying the morphology of UPy-based supramolecular polymers and networks. vt.edumalvernpanalytical.com SAXS provides information on the size, shape, and spatial arrangement of self-assembled structures, such as fibers, micelles, or bundled aggregates, in both solution and the solid state. acs.orgresearchgate.net

In studies of UPy monomers in aqueous solution, SAXS has been used to determine the morphology of the resulting assemblies. acs.org By fitting the scattering data to various models (e.g., cylinder, elliptical cylinder, lamella), researchers can extract dimensional information such as the radius of fibers or the thickness of lamellae. acs.org These analyses have revealed that the morphology of UPy assemblies can be highly dependent on factors like pH and the molecular structure of the monomer. acs.org

In the solid state, SAXS is used to investigate the microphase separation between the UPy aggregates (hard domains) and the polymer backbone (soft domains) in supramolecular thermoplastic elastomers. researchgate.net The presence of a distinct scattering peak in the SAXS profile confirms the existence of well-defined, phase-separated structures, which is crucial for the material's mechanical properties. researchgate.net

Table 3: Morphological Data from SAXS Analysis of Self-Assembled UPy Derivatives in Water

| UPy Derivative | Condition | Deduced Morphology | Characteristic Dimension (nm) |

| C6-O | Neutral pH | Single Fibers | ~8.0 (Radius) |

| C8-O | Neutral pH | Single Fibers | ~3.0 (Radius) |

| C10-O | Neutral pH | Bundled Fibers | ~3.0 (Radius of constituent fiber) |

| C6-O | Basic pH | Micelles/Lamellae | ~5.0 (Thickness) |

Data adapted from studies on UPy derivatives with varying alkyl spacers (C6, C8, C10). acs.org

Microscopy and Imaging

Microscopy and imaging techniques provide direct visualization of the morphology and structure of Ureidopyrimidone assemblies, offering a complementary perspective to the ensemble-averaged data from spectroscopic and scattering methods. rfi.ac.ukwiley.com These techniques are crucial for understanding the hierarchical organization of UPy-based materials. nih.govmdpi.com

One of the most common imaging techniques used for UPy systems is cryogenic transmission electron microscopy (cryoTEM). CryoTEM allows for the visualization of supramolecular structures in a vitrified, near-native state. It has been instrumental in confirming the fibrous and bundled morphologies of UPy assemblies in aqueous solutions, corroborating findings from SAXS. nih.govacs.org For example, cryoTEM images have shown the formation of isolated single fibers with diameters on the order of several nanometers, as well as larger, bundled or ribbon-like aggregates depending on the specific UPy monomer and solution conditions. acs.org

In addition to cryoTEM, other microscopy techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM) are also utilized. researchgate.net AFM can provide high-resolution topographical images of UPy aggregates on a surface, while SEM is used to study the larger-scale morphology of materials like UPy-based polymer nanocomposites. Optical polarization microscopy is also used to identify liquid crystalline properties in some UPy compounds. nih.gov

Electron Microscopy (SEM, TEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide unparalleled insights into the morphology and hierarchical assembly of ureidopyrimidone-based materials. These methods have been instrumental in visualizing the supramolecular structures formed through UPy's distinct quadruple hydrogen bonding motif.

SEM imaging of a ureidopyrimidone-based silane (B1218182) (UPY) has revealed its crystalline nature, characterized by the formation of rigid hexagonal rods at the macroscopic level. These rods exhibit lengths ranging from 100 to 200 micrometers and diameters of approximately 50 micrometers, which is consistent with a hierarchical arrangement of rosette structures. researchgate.net However, upon sol-gel hydrolysis-condensation to form a bridged silsesquioxane (MUPY), the morphology changes dramatically. SEM images of MUPY show sub-micrometric agglomerated plates with a length of 0.5 micrometers and a diameter of about 100 nanometers, indicating that the original crystalline structure of the precursor is not fully transcribed to the final material. researchgate.net

Cryogenic Transmission Electron Microscopy (Cryo-TEM) has been employed to investigate the self-assembly of UPy monomers in aqueous solutions. These studies have shown that the length of the alkyl spacer in UPy derivatives significantly influences the resulting nanostructure. For instance, monomers with shorter alkyl chains (C6 and C8) tend to form dynamic, elongated single fibers with diameters ranging from 7.0 to 8.0 nm. acs.orgacs.org In contrast, UPy derivatives with longer alkyl spacers (C10 and C12) form more robust and stable bundled fibers. acs.orgacs.org This demonstrates the critical role of the hydrophobic-hydrophilic balance in directing the self-assembly process. acs.org

Furthermore, high-resolution field emission SEM has been utilized to observe morphological changes, such as crack formation, in UPy-containing polymer films during stretching. acs.org These imaging techniques are powerful tools for correlating the molecular design of UPy systems with their resulting micro and nanoscale morphologies. researchgate.netmdpi.comresearchgate.net

Interactive Table 1: Morphological Characteristics of Ureidopyrimidone Systems by Electron Microscopy

| UPy System | Microscopy Technique | Observed Morphology | Dimensions |

| Ureidopyrimidone-based silane (UPY) | SEM | Crystalline hexagonal rods | Length: 100–200 µm, Diameter: ~50 µm |

| Bridged silsesquioxane (MUPY) | SEM | Sub-micrometric agglomerated plates | Length: 0.5 µm, Diameter: ~100 nm |

| UPy monomer with C6 alkyl spacer | Cryo-TEM | Isolated single fibers | Diameter: 7.0–8.0 nm |

| UPy monomer with C8 alkyl spacer | Cryo-TEM | Isolated single fibers | Diameter: 7.0–8.0 nm |

| UPy-containing polymer films | High-resolution SEM | Nanofiber structures | --- |

Thermal Analysis Methods

Thermal analysis techniques are essential for determining the thermal stability, phase transitions, and degradation behavior of ureidopyrimidone-based materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most commonly employed methods in this regard. iajps.com

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating the thermal transitions of polymers and supramolecular assemblies. semanticscholar.orgeag.comnih.govnih.gov In UPy-based systems, DSC can reveal information about melting points, glass transitions, and crystallization behavior.

For a ureidopyrimidone-functionalized polymer, DSC traces have shown a distinct melting transition at 234 °C, which is preceded by a shoulder at 216 °C, indicating a rearrangement of the polymer's crystalline structure before melting. ul.ie This is supported by hot-stage microscopy, which showed that the structure became more ordered above 180 °C before melting into an oily brown droplet at 235 °C. ul.ie In another study, a model dimer of a UPy derivative exhibited a sharp melting transition at 225 °C. ul.ie The sharpness of these transitions in model compounds suggests that the thermal behavior of UPy supramolecular polymers is more akin to low-molecular-weight species than conventional polymers. ul.ie

DSC has also been used to study the thermal properties of UV cross-linkable vitrimer-like polymers incorporating UPy groups. The un-cross-linked material showed a melting point of approximately 65 °C. nih.gov This thermal event is critical for understanding the processing and performance of such materials. The ability of DSC to quantitatively measure heat flow allows for the determination of thermodynamic properties that are crucial for predicting the physical stability of UPy-containing formulations. nih.gov

Interactive Table 2: Thermal Transitions of Ureidopyrimidone Systems by DSC

| Ureidopyrimidone System | Thermal Event | Temperature (°C) |

| Ureidopyrimidone-functionalized polymer | Crystalline rearrangement | 216 |

| Ureidopyrimidone-functionalized polymer | Melting Transition | 234 |

| UPy model dimer | Melting Point | 225 |

| Un-cross-linked UPy-HTPB-UPy vitrimer | Melting Point | ~65 |

Thermogravimetric Analysis (TGA)

TGA is a crucial technique for assessing the thermal stability and decomposition profile of materials by measuring weight loss as a function of temperature. nih.govimpactfactor.org For UPy-based systems, TGA provides valuable information on their degradation mechanisms and upper service temperatures.

A study on a model UPy dimer revealed that it undergoes thermal degradation in three stages upon heating to its melting point of 225 °C. ul.ieresearchgate.net A proposed degradation mechanism suggests that the butane-1-isocyanate "tail" of the dimer cleaves first, followed by the breakdown of the isocytosine (B10225) "head" at temperatures above 244 °C. ul.ieresearchgate.net The activation energy for this degradation process was calculated to be 71.5 kJ/mol. ul.ieresearchgate.net

In another investigation, a ureidopyrimidone polymer lost 68% of its mass between 216 °C and 420 °C, and a further 17% between 216 °C and 475 °C, leaving a residue of 15%. ul.ie These weight loss steps were correlated with the loss of the hexamethylene spacer and the isocytosine head groups. ul.ie TGA of ureido-cytosine (UCy) containing copolymers showed a lower onset temperature of weight loss at around 200 °C. researchgate.net However, these copolymers proved to be more thermally stable at temperatures up to 130 °C during isothermal rheological experiments. researchgate.net These findings highlight that while TGA indicates the ultimate degradation temperature, the material's stability under processing conditions may differ.

Interactive Table 3: Thermal Degradation Data for Ureidopyrimidone Systems from TGA

| Ureidopyrimidone System | Onset of Degradation (°C) | Key Degradation Stages (°C) | % Mass Loss |

| UPy model dimer | 225 | >244 (isocytosine head breakdown) | --- |

| Ureidopyrimidone polymer | 216 | 216-420 | 68 |

| Ureidopyrimidone polymer | --- | 216-475 | 17 |

| Ureido-cytosine (UCy) copolymers | ~200 | --- | --- |

Rheological Studies

Rheology is the study of the flow and deformation of matter, and it provides critical information about the mechanical properties of UPy-based materials, particularly their viscoelastic behavior in melts and solutions. researchgate.net

The rheological properties of UPy-supramolecular polymers are significantly influenced by the macromonomeric length. As the length of the macromonomer decreases, the materials become more rigid and elastic due to an increased proportion of rigid UPy crystals. researchgate.net The presence of laterally aggregating urea groups in some UPy-based supramolecular polymers can lead to the one-dimensional aggregation of end groups into long fibers, resulting in enhanced elastic properties below the melting point. researchgate.net

In hybrid hydrogel networks, the incorporation of UPy molecules can significantly alter the final moduli. For instance, replacing a portion of a covalent star network with short UPy molecules can reduce the storage modulus by over 200 times, resulting in a much softer material. nih.gov This tunability of mechanical properties is a key feature of UPy-based systems. acs.orgnih.gov

Oscillatory Rheology

Oscillatory rheology is a powerful technique for probing the viscoelastic properties of materials by applying a small, oscillating strain and measuring the resulting stress. This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. researchgate.netresearchgate.netmdpi.com

For UPy-based hydrogels, oscillatory rheology has been used to study their time-dependent mechanical behavior. Frequency sweep measurements show that these networks typically behave as elastic-like viscoelastic materials, with G' being significantly larger than G'' over a range of frequencies. acs.orgnih.gov The absolute values of the moduli can be tuned by altering the UPy structure or the ratio of UPy to a cross-linker. acs.org

In one study, UPy hydrogels formed with different UPy:BF (a cross-linker) ratios exhibited varying storage moduli. acs.org At a ratio of 1:1, the networks became more viscous, as indicated by a higher loss tangent (tan δ) of approximately 0.2. acs.org Stress relaxation experiments further revealed the dynamic nature of these networks, with some gels relaxing about 80% of the applied stress over 1000 seconds. acs.org These studies demonstrate that oscillatory rheology is indispensable for quantifying the mechanical properties of UPy systems and understanding how their molecular design translates to bulk material behavior. tue.nl

Interactive Table 4: Oscillatory Rheology Data for Ureidopyrimidone Hydrogels

| UPy System | Condition | Storage Modulus (G') | Loss Tangent (tan δ) |

| UPy Hydrogel Network | UPy:BF ratio = 80:1 | --- | --- |

| UPy Hydrogel Network | UPy:BF ratio = 9:1 | --- | --- |

| UPy Hydrogel Network | UPy:BF ratio = 1:1 | --- | ~0.2 |

| Covalent star network with short UPy molecules | --- | ~10 Pa | --- |

| Purely covalent star network | --- | >2 kPa | --- |

Theoretical and Computational Investigations of Ureidopyrimidone

Quantum Chemical Studies

Quantum chemical studies, including Density Functional Theory (DFT) and ab initio methods, are essential for probing the electronic structure, stability, and interaction energetics of ureidopyrimidone. These calculations provide a detailed understanding of the hydrogen bonding network and the various tautomeric forms that UPy can adopt.

Density Functional Theory (DFT) calculations have been extensively utilized to investigate the dimerization and tautomerism of 2-ureidopyrimidone (UPy). Studies have explored the stability of UPy dimers, revealing the significant role of quadruple hydrogen bonding in their formation google.com. Hybrid DFT calculations have further illuminated the effects of π-stacking on the stability of these multiply hydrogen-bonded systems, demonstrating how π-stacking influences both the strength of the hydrogen bonds and the relative occurrence of different tautomeric forms pnas.org. Researchers have also employed DFT to control the keto-enol tautomerism of ureidopyrimidinone, aiming to generate specific dimeric arrays, such as a single-quadruple AADD-DDAA arrangement pnas.org. The UPy unit is known to exhibit up to three tautomeric forms in solution, and DFT studies, corroborated by experimental observations, have shown that the nature of substituents at the C-6 position can significantly influence this tautomeric equilibrium novatr.com. For instance, the incorporation of an electron-donating group at C-6 has led to the observation of the DADA dimeric form in polar solvents like DMSO-d6, marking a notable achievement in understanding UPy's behavior in diverse environments novatr.com.

Ab initio methods provide a high level of accuracy in calculating the interaction energetics of Ureidopyrimidone and its assemblies. These approaches allow for the decomposition of interaction energies into fundamental components such as electrostatic, exchange-repulsion, polarization, and charge transfer contributions nih.gov. For N-heterocycles, which include UPy, ab initio fragment calculations at levels such as CCSD(T)/aug-cc-pVDZ have been used to determine intermolecular potentials and analyze these individual energy terms researchgate.net. Such detailed analyses are crucial for understanding the forces governing UPy's self-assembly. Furthermore, ab initio calculations have been applied to investigate the interplay between hydrogen bonding and π-π interactions, demonstrating synergistic effects in complexes where these non-covalent forces coexist nih.govtum.de. While not exclusively focused on UPy, these studies establish a robust framework for understanding the complex non-covalent interactions that are central to UPy's behavior. Ab initio molecular dynamics (AIMD) simulations, which derive forces from the electronic structure, offer a more accurate characterization of molecular dynamics compared to classical MD, proving valuable for systems where precise hydrogen bond identification is critical researchgate.net.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are indispensable tools for studying the dynamic processes of Ureidopyrimidone self-assembly and the resulting network properties over time. These simulations bridge the gap between static quantum chemical calculations and macroscopic material behavior.

Molecular Dynamics (MD) simulations are extensively used to model and understand the self-assembly processes of ureidopyrimidone. UPy dimers, particularly those with additional urea (B33335) functionalities, have been shown to self-assemble into one-dimensional stacks through lateral non-covalent interactions core.ac.uk. Both ¹H NMR and circular dichroism (CD) studies, supported by computational models, suggest that this self-assembly often follows an isodesmic pathway, where the length of the aggregates is influenced by the substituents attached to the urea functionality core.ac.uk.

MD simulations are valuable for linking the microstructure of dynamic polymers to their bulk properties, including self-healing capabilities arup.com. Coarse-grained molecular dynamics (CG-MD) simulations have been employed to understand self-assembly in dynamic systems, demonstrating how interactions between precursor molecules can influence or even disrupt the assembly process nih.gov. These simulations provide unique insights into the dynamics of self-assembled structures, offering a detailed trajectory of each molecule within the system sioc-journal.cn.

The design of UPy derivatives with varying hydrophilic-hydrophobic balances has been investigated through MD simulations, revealing that the length of the alkyl spacer significantly impacts the dynamics, kinetics, and stability of the resulting supramolecular polymers acs.org. For instance, monomers with shorter alkyl spacers (e.g., 6 and 8 methylene (B1212753) units) tend to form dynamic elongated structures, while those with longer spacers (e.g., 10 and 12 units) lead to the formation of more robust and stable bundled fibers acs.org. Dioxyphenylene-bridged ditopic UPy derivatives also undergo supramolecular polymerization via quadruple hydrogen bonding, with the length of oligo(ethylene oxide) chains as spacers influencing their self-assembly behavior researchgate.net.

MD simulations are crucial for understanding the dynamic behavior and rheological properties of supramolecular networks formed by Ureidopyrimidone. The dynamic nature of these networks is evident in their terminal flow at long timescales, while their elastic properties in the rubbery plateau region can be controlled by molecular weight acs.org. The rheology of supramolecular polymers is inherently complex due to the formation of additional superstructures that exhibit thermo-reversible and shear-dependent behavior researchgate.net.

The formation of a plateau in the storage modulus (G') at low frequencies in supramolecular polymers is indicative of a rubbery plateau, where multiple associations of supramolecular moieties, such as UPy's hydrogen bonds, form a dynamic network researchgate.net. The reversible bonding between "sticky" monomers leads to the formation of sticker clusters, which act as transient cross-links within these polymer networks arup.comdntb.gov.ua. The dynamic and rheological behavior of strongly associated supramolecular networks is often dominated by a "partner exchange mechanism," where stickers exchange their associated partners, thereby releasing topological constraints arup.comdntb.gov.ua.

Studies on poly(urea-urethane) polymers containing hydrogen bonds have shown a direct relationship between their rheological response and macroscopic fracture healing, with the formation of quadruple hydrogen bonds significantly improving the initial modulus of the material. Furthermore, the mechanical properties of supramolecular networks, including stiffness and stress relaxation, can be precisely tuned through monomer design, such as by tailoring the length of the alkyl spacer within UPy monomers.

Computational Design of Novel Ureidopyrimidone Architectures

Computational design approaches are increasingly being employed to engineer novel architectures and functionalities into Ureidopyrimidone-based systems. These methods allow for the rational design of monomers and their assembly pathways to achieve desired material properties.

A significant application of computational design involves the model-driven engineering of supramolecular buffering systems using multivalent ureidopyrimidinone monomers pnas.org. Theoretical models have revealed an "odd-even effect" where even-valent molecules exhibit superior buffering capabilities, and predict that supramolecular buffering can be substantially improved by using tetravalent instead of divalent UPy molecules due to statistical effects related to intramolecular ring formation pnas.org. These computational predictions have been validated by experimental ¹H NMR data, highlighting the potential of model-driven engineering in supramolecular chemistry pnas.org.